2-Chloro-4-(chloroacetyl)phenyl chloroacetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

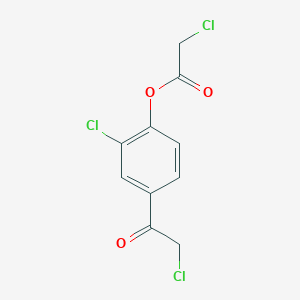

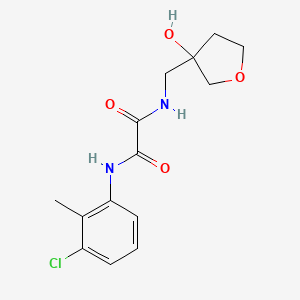

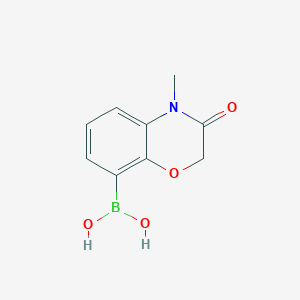

2-Chloro-4-(chloroacetyl)phenyl chloroacetate is a useful research compound. Its molecular formula is C10H7Cl3O3 and its molecular weight is 281.51. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Advanced Oxidation Processes

Advanced electrochemical oxidation processes (AEOPs) such as electro-Fenton and photoelectro-Fenton processes have been explored for the mineralization of chlorophenols, demonstrating the potential application of chloroacetate compounds in environmental remediation. These processes, utilizing Pt anodes and carbon–polytetrafluoroethylene O2-fed cathodes for in situ production of H2O2, showcase the efficiency in degrading chlorophenols with high mineralization rates under UV light, indicating the relevance of chloroacetate derivatives in enhancing these treatments (Brillas, Calpe, & Casado, 2000).

Asymmetric Synthesis

Chloroacetate esters serve as chiral intermediates in the synthesis of pharmacologically active compounds. The use of microbial reductases for the asymmetric synthesis of (S)-3-chloro-1-phenyl-1-propanol from 3-chloro-1-phenyl-1-propanone demonstrates the utility of chloroacetate compounds in producing high-purity chiral alcohols, essential for the development of antidepressant drugs (Choi et al., 2010).

Radiochemical Synthesis

Chloroacetate derivatives are utilized in the radiosynthesis of chloroacetanilide herbicides and dichloroacetamide safeners, highlighting their role in studying the metabolism and mode of action of agrochemicals. The synthesis of [phenyl-4-3H] acetochlor using chloroacetate compounds underlines their importance in generating high-specific-activity radiochemicals for agricultural research (Latli & Casida, 1995).

Controlled-Release Herbicides

The esterification of chloroacetate with starches to produce 2,4-D esters demonstrates the potential of chloroacetate derivatives in creating controlled-release herbicides. These studies suggest that chloroacetate-modified starches can liberate herbicidal agents at a controlled rate, offering a strategy to reduce environmental impact and improve the efficiency of herbicide application (Mehltretter et al., 1974).

Safety and Hazards

Chloroacetic acid, a related compound, is considered hazardous by the 2012 OSHA Hazard Communication Standard . It’s an alkylating agent with hazard statements including H301, H311, H314, H331, and H400 . Chloroacetyl chloride is also considered hazardous, with classifications including Acute Tox. 3 Dermal, Acute Tox. 3 Inhalation, and Acute Tox. 3 Oral .

Mechanism of Action

Target of Action

The primary targets of chloroacetyl compounds are often proteins or enzymes in the body. They can bind to these targets and modify their function .

Mode of Action

Chloroacetyl compounds typically act through a process called acylation. This involves the transfer of an acyl group to the target molecule, which can alter its function .

Result of Action

The result of the compound’s action would depend on the specific target and how the compound modifies its function. This could range from inhibiting an enzyme’s activity to altering a protein’s structure .

Action Environment

The action, efficacy, and stability of “2-Chloro-4-(chloroacetyl)phenyl chloroacetate” would likely be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. For example, the rate of reaction of chloroacetyl compounds can vary with different electronegativities .

Properties

IUPAC Name |

[2-chloro-4-(2-chloroacetyl)phenyl] 2-chloroacetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7Cl3O3/c11-4-8(14)6-1-2-9(7(13)3-6)16-10(15)5-12/h1-3H,4-5H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPVSXNYPXHYNBD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)CCl)Cl)OC(=O)CCl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7Cl3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,4-dichlorophenyl)-2-[(2-{[(4-methoxyphenyl)sulfonyl]amino}phenyl)sulfanyl]acetamide](/img/structure/B2541069.png)

![1-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-4-methylpyrimidin-5-yl]ethanone](/img/structure/B2541072.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-5-methylthiophene-2-sulfonamide](/img/structure/B2541085.png)